(Chloromethyl)trichlorosilane

描述

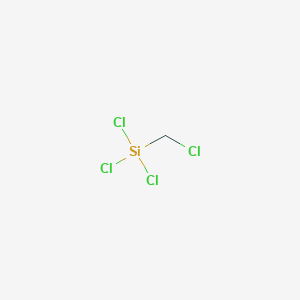

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trichloro(chloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4Si/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTPGBJPTDQJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4Si | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061779 | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloro(chloromethyl)silane is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point: 157 °F (69 °C) | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.476 | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1558-25-4 | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)trichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloromethyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(chloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TZM169KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Chloromethyl Trichlorosilane and Its Derivatives

Direct Synthesis Routes for (Chloromethyl)trichlorosilane

The direct synthesis of this compound from methyltrichlorosilane (B1216827) is a cornerstone of its industrial production. This transformation can be induced by either liquid-phase or high-temperature thermal chlorination.

Liquid-phase chlorination offers a method for producing this compound under milder conditions than thermal processes. google.com This approach often employs catalytic systems to enhance reaction rates and selectivity.

A notable catalytic system for the liquid-phase chlorination of methyltrichlorosilane involves a mixture of benzoyl peroxide (BPO) and ferric chloride (FeCl₃). google.com In this system, BPO acts as a radical initiator, while FeCl₃ is believed to enhance the selectivity of the chlorination. google.com Research has shown that a weight ratio of 2:1 for ferric chloride to benzoyl peroxide is effective. google.com Other radical initiators like Diisopropyl azodicarboxylate have also been studied in conjunction with catalysts such as Yttrium trichloride (B1173362) and Lanthanum trichloride. google.com

The efficiency and selectivity of the liquid-phase chlorination are highly dependent on the reaction parameters. The molar ratio of methyltrichlorosilane to chlorine is a critical factor, with optimal ratios reported to be in the range of 1:0.6 to 1:0.9. google.com Temperature control is also crucial, with a typical range of 55-65°C, and an optimal temperature around 60°C. google.com The flow rate of chlorine gas and the reaction time are additional parameters that require optimization, with values of approximately 0.25 L/min and 1.5 hours, respectively, being cited as optimal in certain patented processes.

Interactive Data Table: Optimized Parameters for Liquid-Phase Chlorination

| Parameter | Range | Optimal Value |

| Temperature | 55–65°C | 60°C |

| Chlorine Flow Rate | 0.15–0.35 L/min | 0.25 L/min |

| Catalyst Loading | 1 wt% (BPO:FeCl₃ = 1:2) | 1 wt% |

| Reaction Time | 1–2.5 hours | 1.5 hours |

| MeSiCl₃:Cl₂ Molar Ratio | 1:0.6–0.9 | Not specified |

Note: The data in this table is based on specific patented processes and may vary depending on the exact experimental setup. google.com

A significant challenge in the synthesis of this compound is the formation of polychlorinated byproducts, such as dichloromethyltrichlorosilane and trichloromethyltrichlorosilane. google.comgoogle.com The formation of these byproducts reduces the yield of the desired product and complicates purification. Controlling the stoichiometry of chlorine is a key strategy to minimize polychlorination. google.com By carefully managing the molar ratio of methyltrichlorosilane to chlorine, the conversion rate of methyltrichlorosilane can be controlled to between 70-80%, which significantly improves the selectivity for this compound to as high as 95% and keeps the total content of polychlorinated byproducts below 5%. google.com

An alternative to liquid-phase chlorination is the thermal chlorination of methyltrichlorosilane. This method is typically carried out at higher temperatures and proceeds through a free-radical mechanism. google.com

In the thermal chlorination of methyltrichlorosilane, the reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) at high temperatures, typically between 300-400°C. google.com This initiation step is endothermic. vedantu.com

The subsequent propagation steps involve the abstraction of a hydrogen atom from the methyl group of methyltrichlorosilane by a chlorine radical, forming a chloromethylsilyl radical (•CH₂SiCl₃) and hydrogen chloride (HCl). vedantu.comyoutube.com This radical then reacts with another chlorine molecule to produce the desired product, this compound (ClCH₂SiCl₃), and another chlorine radical, which continues the chain reaction. vedantu.comyoutube.com

Termination of the radical chain occurs when two radicals combine. vedantu.comlibretexts.org While thermal chlorination can achieve yields of 63-82%, it is often more difficult to control than liquid-phase methods, potentially leading to a higher proportion of polychlorinated byproducts and posing greater safety risks due to the high temperatures and potential for explosive reactions. google.com

Thermal Chlorination Processes for this compound

Challenges in Yield and Selectivity Control

The synthesis of this compound is often hampered by challenges in achieving high yields and selectivity. The primary industrial method, the direct process involving the reaction of methyl chloride with silicon, and subsequent chlorination of methyltrichlorosilane, is susceptible to the formation of polychlorinated byproducts.

Photochlorination, another common method, also presents challenges. While it can achieve higher selectivity under certain conditions, it often requires long reaction times and specialized equipment. For example, UV irradiation of methyltrichlorosilane has been reported to yield this compound, but the process can be slow and produce a mixture of mono- and dichlorinated byproducts. One study reported a 53% yield with a 48% selectivity after 22 hours of reaction under UV irradiation.

The use of catalysts aims to improve both yield and selectivity by allowing for lower reaction temperatures and more controlled chlorination. A combination of benzoyl peroxide and ferric chloride as catalysts in the liquid-phase chlorination of methyltrichlorosilane has been shown to significantly improve selectivity to 95%, with a conversion rate of methyltrichlorosilane between 70-80%. google.com This method reduces the formation of polychlorinated byproducts to less than 5%. google.com

| Method | Reaction Conditions | Yield (%) | Selectivity (%) | Key Challenges |

|---|---|---|---|---|

| Thermal Chlorination | 300–400°C | 63–82 | ~72 | High temperatures, polysubstitution, complex product mixtures, safety risks. |

| Photochlorination (UV) | 20–40°C, 22h | ~53 | ~48 | Long reaction times, formation of byproducts, specialized equipment. |

| Catalytic Chlorination (BPO/FeCl₃) | 55-65°C | ~78 | 95 | Catalyst cost and separation. |

| Thermal Chlorination (in o-dichlorobenzene) | 78°C | 2.6 | Low | Very low yield, significant side reactions. |

Other Established Synthetic Pathways

Besides the direct process and subsequent chlorination, other synthetic routes to this compound have been established, each with its own advantages and disadvantages.

One notable alternative is the reaction of diazomethane (B1218177) with trichlorosilane (B8805176). This method can be effective but requires careful handling due to the explosive and toxic nature of diazomethane. researchgate.net The reaction is typically carried out at low temperatures (-20°C to 0°C) to mitigate these risks. Copper catalysts can be employed to enhance the efficiency of this reaction.

Another pathway involves the reaction of tetrachlorosilane (B154696) with diazomethane, which has been shown to produce this compound. Comparative studies have indicated that for the synthesis of trichloro(chloromethyl)silane, the methylation of tetrachlorosilane can be a more suitable method than the chlorination of methyl(trichloro)silane under certain conditions. niscair.res.in

The reaction of silicon with chloromethyl-containing silanes is another route. gelest.com However, these reactions often result in relatively poor yields and a mixture of products, indicating that dechlorination or decomposition of the starting silane (B1218182) is a significant side reaction. gelest.com

Synthesis of this compound Derivatives

Preparation of Pentacoordinate Silicon Derivatives with Chloromethyl Ligands

Pentacoordinate silicon derivatives containing a chloromethyl ligand are a versatile class of compounds. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comgrafiati.comacs.org These hypercoordinate silicon compounds are typically synthesized from the corresponding tetravalent trialkoxy- or trihalogeno(chloromethyl)silanes. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comgrafiati.com The presence of the chloromethyl group offers a reactive site for further functionalization.

A common strategy involves the reaction of a tetravalent (chloromethyl)silane derivative with a suitable ligand that can induce pentacoordination. For instance, the reaction of this compound with 2,2-dimethylpropane-1,3-diol can produce 2-chloro-2-(chloromethyl)-5,5-dimethyl-1,3,2-dioxasilinane, a pentacoordinate species. researchgate.net

Synthesis of Chloromethylsilicates via Chloromethyllithium Addition

A significant method for the synthesis of chloromethylsilicates involves the addition of in situ generated chloromethyllithium to a spirosilane. nih.govresearchgate.netmdpi.com This approach allows for the direct introduction of the chloromethyl group to a silicon center that is already part of a complex ligand framework.

In a typical procedure, chloromethyllithium is generated from bromochloromethane (B122714) and n-butyllithium at low temperatures. mdpi.com This reactive species is then added to a spirosilane, such as one bearing Martin's ligands, to form the desired pentacoordinate chloromethylsilicate. nih.govresearchgate.netmdpi.com The resulting silicate (B1173343) is often stable and can be isolated and characterized. mdpi.com The reactivity of this new species can be further explored, for example, by displacing the chloride with strong nucleophiles like alkyllithiums. nih.govresearchgate.net

Derivatization for Specific Applications (e.g., 4-(chloromethyl)phenyltrichlorosilane)

This compound serves as a precursor for various derivatives with specific applications. A notable example is 4-(chloromethyl)phenyltrichlorosilane (B1580949), which is utilized in surface modification and materials science. researchgate.netsci-hub.sepubcompare.aiebay.com

The synthesis of 4-(chloromethyl)phenyltrichlorosilane can be achieved through different routes. One method involves the reaction of 2-((chloromethyl)phenyl)ethyl magnesium bromide with silicon tetrachloride. ontosight.ai This derivative is particularly useful as a coupling agent to attach organic molecules to inorganic surfaces. pubcompare.ai For instance, it has been used to modify silica (B1680970) nanoparticles to create sensitive and selective powders for detecting latent fingerprints. researchgate.netsci-hub.se The chloromethyl group provides a reactive handle for further chemical modifications, while the trichlorosilyl (B107488) group allows for strong covalent bonding to silica surfaces. sci-hub.se

| Derivative | Starting Materials | Key Reagents/Conditions | Application |

|---|---|---|---|

| Pentacoordinate (chloromethyl)dioxasilinane | This compound, 2,2-dimethylpropane-1,3-diol | Reaction between the two starting materials. | Intermediate for further synthesis. |

| Chloromethylsilicate with Martin's ligands | Spirosilane with Martin's ligands, Bromochloromethane, n-Butyllithium | In situ generation of chloromethyllithium at low temperature. | Versatile intermediate for nucleophilic substitution. |

| 4-(Chloromethyl)phenyltrichlorosilane | 2-((Chloromethyl)phenyl)ethyl magnesium bromide, Silicon tetrachloride | Grignard reaction. | Surface modification, coupling agent for nanoparticles. |

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry are being applied to the synthesis of this compound and its derivatives to improve efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer significant advantages for chlorination reactions, which are often highly exothermic and can be difficult to control in batch processes. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for excellent heat dissipation, leading to better temperature control and improved selectivity. vapourtec.com In situ generation of chlorine from readily available and less hazardous precursors like HCl and NaOCl can be integrated into a flow system, enhancing safety. vapourtec.com This approach has been successfully applied to the chlorination of various silanes, achieving high conversions and selectivities in short reaction times. vapourtec.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.commdpi.comdntb.gov.uanih.gov In the context of organosilane synthesis, microwave-assisted methods can significantly reduce reaction times and potentially improve yields. researchgate.netmdpi.commdpi.comdntb.gov.uanih.gov For example, microwave heating has been used in the sol-gel synthesis of organo-modified silica nanoparticles, demonstrating a rapid and efficient way to create functionalized materials. mdpi.com While specific applications to the primary synthesis of this compound are still developing, the potential for this technology to overcome some of the challenges of traditional methods is significant.

Advanced Catalysis: The development of novel catalysts is crucial for improving the synthesis of this compound. Palladium-catalyzed selective dechlorination of polychloromethylsilanes using trichlorosilane as a reductant has been demonstrated. acs.org This method allows for the stepwise reduction of more highly chlorinated silanes to this compound, offering a controlled route to the desired product. acs.org The catalytic reactivity of different transition-metal compounds has been studied, with Pd(OAc)₂ and PdCl₂ showing the highest activity. acs.org

Selective Dechlorination of Polychloromethylsilanes with Trichlorosilane

The selective dechlorination of polychloromethylsilanes using trichlorosilane presents a practical route to obtaining less chlorinated methylsilanes. electronicsandbooks.com This process is effectively catalyzed by certain transition-metal compounds, particularly palladium derivatives, and allows for a stepwise reduction of the C-Cl bonds without affecting the Si-Cl bonds. electronicsandbooks.comacs.org

The general reaction can be represented as the exchange between a Si-H bond from trichlorosilane and a C-Cl bond in the polychloromethylsilane. electronicsandbooks.com Studies have shown that this reaction proceeds efficiently at temperatures between 100 and 150 °C in sealed environments. acs.org The choice of catalyst is crucial, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) demonstrating the highest activity. acs.org

Palladium-Catalyzed Dechlorination Mechanisms

The precise mechanism of the palladium-catalyzed dechlorination is complex and may involve multiple pathways. One proposed mechanism begins with the reaction of the palladium catalyst, such as palladium diacetate, with trichlorosilane. This initial step leads to the formation of a black palladium powder, which is the active catalytic species, along with the evolution of dihydrogen gas. electronicsandbooks.comacs.org

Influence of Substituents on Dechlorination Rate

The rate of the dechlorination reaction is significantly influenced by the nature of the substituents on both the silicon atom and the chlorinated carbon atom. electronicsandbooks.comacs.org The inductive effects of these substituents play a crucial role in the catalytic process. electronicsandbooks.com

Specifically, the dechlorination rate increases under the following conditions:

Increasing number of chlorine atoms on the carbon: The reactivity of the chloromethylsilane increases as the number of chlorine atoms on the chlorinated carbon increases. For instance, (trichloromethyl)trichlorosilane is more reactive than (dichloromethyl)trichlorosilane. electronicsandbooks.comacs.org

Increasing number of electron-donating groups on the silicon: The presence of electron-donating groups, such as methyl groups, on the silicon atom enhances the rate of dechlorination. electronicsandbooks.comacs.org This is attributed to the electron-donating effect which increases the hydridic character of the Si-H bond in the reducing agent. electronicsandbooks.com

This trend is illustrated by the faster reaction of (trichloromethyl)methyldichlorosilane compared to (trichloromethyl)trichlorosilane. electronicsandbooks.com

Stepwise Reduction Control for Specific Chlorination Levels

A key advantage of this synthetic methodology is the ability to control the extent of dechlorination, allowing for the selective synthesis of specific chloromethylsilanes. electronicsandbooks.comacs.org The difference in reactivity between (trichloromethyl)-, (dichloromethyl)-, and (monochloromethyl)chlorosilanes enables a stepwise reduction. electronicsandbooks.comacs.org

By carefully controlling the amount of the trichlorosilane reductant and the reaction conditions, it is possible to halt the reduction at the desired chlorination level. electronicsandbooks.comacs.org For example, the reduction of (trichloromethyl)trichlorosilane can be stopped at the (dichloromethyl)trichlorosilane stage, or allowed to proceed further to this compound, and ultimately to the fully reduced methyltrichlorosilane. electronicsandbooks.com This control makes it a practical method for producing specific, less chlorinated chloromethylsilanes in good yields. electronicsandbooks.comacs.org

For instance, the reaction of (trichloromethyl)trichlorosilane with a controlled amount of trichlorosilane and a palladium diacetate catalyst at 100°C for 6 hours yielded (dichloromethyl)trichlorosilane as the major product (76% yield) and this compound as a byproduct (14% yield). acs.org

| Starting Material | Product(s) | Catalyst | Temperature (°C) | Time (h) | Major Product Yield (%) |

| (Trichloromethyl)trichlorosilane | (Dichloromethyl)trichlorosilane, this compound | Pd(OAc)₂ | 100 | 6 | 76 |

| (Trichloromethyl)methyldichlorosilane | (Dichloromethyl)methyldichlorosilane, (Chloromethyl)methyldichlorosilane | Pd(OAc)₂ | 100 | 6 | 82 |

| (Dichloromethyl)methyldichlorosilane | (Chloromethyl)methyldichlorosilane, Methyl(methyl)dichlorosilane | Pd(OAc)₂ | 100 | 8.5 | 69 |

Grignard Coupling Reactions Involving this compound

Grignard coupling reactions provide another important synthetic route for the derivatization of this compound, particularly for the synthesis of polycarbosilanes. researchgate.net This method allows for the formation of polymers with a 1:1 silicon-to-carbon ratio, which are valuable precursors for silicon carbide ceramics. researchgate.netnih.gov The reaction typically involves the use of a Grignard reagent, such as an alkyl or aryl magnesium halide, reacting with the chlorosilane. google.com

Polymerization Behavior in Grignard Coupling

The Grignard coupling of this compound can lead to the formation of highly branched polycarbosilanes. acs.org The polymerization proceeds through a chain-growth mechanism where monomer units link to form a linear structure, although branched and cyclic structures can also be produced. rsc.org The formation of stable cyclic silanes, such as six-membered rings, can sometimes compete with and limit the growth of the desired linear polymer. rsc.org

The reaction can be influenced by the presence of catalysts, such as copper(I) cyanide (CuCN), which can lead to polymers with increased molecular weight. google.com The solvent also plays a crucial role, with tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used. rsc.org However, side reactions with the solvent can occur, especially when using chlorosilanes like this compound, leading to the formation of Si-OR units. nih.govrsc.org

Effect of Starting Material on Polymer Growth (e.g., Alkoxysilane vs. Chlorosilane)

The choice of the starting silane has a significant impact on the polymerization behavior and the properties of the resulting polymer. researchgate.netrsc.org A comparison between using this compound and alkoxysilane counterparts, such as (chloromethyl)trimethoxysilane (B1661992) or (chloromethyl)triethoxysilane, reveals distinct differences. researchgate.netrsc.org

This compound: This starting material generally leads to the formation of polymers with the largest molecular weight. researchgate.netrsc.org However, it is also prone to side reactions, particularly with THF as a solvent, which can introduce Si-O bonds into the polymer structure. nih.govrsc.org The retention of unreacted -SiCH₂Cl groups can act as active sites for further coupling, contributing to the growth of the polymer chain. researchgate.netrsc.org

Alkoxysilanes (e.g., (chloromethyl)trimethoxysilane, (chloromethyl)triethoxysilane): These starting materials offer the advantage of being safer to handle. researchgate.netrsc.org However, they tend to have a limitation in polymer growth, resulting in lower molecular weight polymers. researchgate.netrsc.org This is partly due to a higher propensity for the formation of cyclic silanes, with ethoxysilanes showing a greater tendency for cyclization than methoxysilanes. rsc.org

| Starting Material | Predominant Product Type | Molecular Weight of Polymer | Side Reactions |

| This compound | Linear/Branched Polymer | High | Yes (with THF) |

| (Chloromethyl)trimethoxysilane | Cyclic/Linear Polymer | Low | No |

| (Chloromethyl)triethoxysilane | Cyclic/Linear Polymer | Low | No |

UV-Activated Hydrosilylation in Hyperbranched Polycarbosilane Synthesis

The synthesis of hyperbranched polycarbosilanes (HBPCS) through UV-activated hydrosilylation represents a significant advancement in polymer chemistry, offering a rapid and efficient alternative to traditional thermal methods. This photochemical approach leverages the energy of ultraviolet light to initiate the hydrosilylation reaction, a process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This method is particularly well-suited for the polymerization of AB₂-type monomers, which possess one Si-H group (A) and two unsaturated functional groups (B), leading to the formation of highly branched three-dimensional polymer structures. The use of this compound as a foundational precursor, following its conversion into suitable AB₂ monomers, is central to these synthetic strategies.

UV-activated hydrosilylation offers several advantages over conventional thermal polymerization, including significantly faster reaction times, often reducing processes from hours to minutes, and the ability to conduct reactions at ambient temperatures. Current time information in Bangalore, IN.researchgate.net This minimizes side reactions and allows for greater control over the polymer structure. The process is also considered more environmentally friendly due to its reduced energy consumption. Current time information in Bangalore, IN.

Research Findings

Research into the UV-activated synthesis of HBPCS has demonstrated its efficacy and versatility. Studies have shown that the polymerization of AB₂ monomers, such as methyldiallylsilane, can be efficiently catalyzed by photosensitive platinum catalysts like bis(acetylacetonato)platinum(II) under UV irradiation. researchgate.net The reaction progress can be monitored in real-time using techniques like FTIR spectroscopy, which tracks the consumption of the Si-H and vinyl functional groups. researchgate.net

Characterization of the resulting hyperbranched polymers using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and size-exclusion chromatography coupled with multi-angle laser light scattering (SEC/MALLS) has confirmed the formation of highly branched structures. researchgate.net Notably, the degree of branching, a critical parameter for hyperbranched polymers, has been found to be comparable to that achieved through thermal methods, indicating that the rapid, UV-activated process does not compromise the desired polymer architecture. researchgate.net

Furthermore, investigations into the curing behavior of these HBPCS have revealed that the cross-linking process can also be accelerated by UV irradiation. researchgate.net This is particularly relevant for applications where the polymer is used as a precursor for ceramic materials, as the curing step is crucial for achieving high ceramic yields. Current time information in Bangalore, IN. The introduction of acrylic reactive diluents has been shown to further enhance the curing reactivity, allowing for rapid curing within seconds, even in the presence of air. researchgate.net

The properties of the final HBPCS, such as molecular weight and hardness, can be tailored by controlling the UV irradiation time. Current time information in Bangalore, IN. Longer exposure times generally lead to increased molecular weight and greater consumption of reactive groups, resulting in a more cross-linked and harder material. Current time information in Bangalore, IN. This tunability is a key advantage for designing materials with specific properties for various applications.

Below are interactive data tables summarizing typical findings in the synthesis and characterization of hyperbranched polycarbosilanes via UV-activated hydrosilylation.

Table 1: Comparison of UV-Activated and Thermal Hydrosilylation for Hyperbranched Polycarbosilane Synthesis

| Parameter | UV-Activated Hydrosilylation | Thermal Hydrosilylation | Reference |

| Monomer | Methyldiallylsilane (AB₂) | Methyldiallylsilane (AB₂) | researchgate.net |

| Catalyst | Bis(acetylacetonato)platinum(II) | Karstedt's catalyst | researchgate.net |

| Reaction Time | 40 minutes | 5-6 hours | researchgate.net |

| Degree of Branching | Similar | Similar | researchgate.net |

| Exponent of Mark-Houwink Eq. | Similar | Similar | researchgate.net |

Table 2: Influence of UV Irradiation Time on Hyperbranched Polycarbosilane Properties

| UV Irradiation Time (min) | Molecular Weight | Si-H Group Consumption | Ceramic Yield (wt%) | Reference |

| 0 | Baseline | Baseline | Baseline | Current time information in Bangalore, IN. |

| 30 | Increased | Increased | 71.8 | Current time information in Bangalore, IN. |

| 60 | Further Increased | Further Increased | 78.0 | researchgate.net |

Reaction Mechanisms and Chemical Reactivity of Chloromethyl Trichlorosilane

General Reactivity of (Chloromethyl)trichlorosilane

This compound is a highly reactive organosilicon compound, a characteristic stemming from the presence of two distinct reactive sites: the trichlorosilyl (B107488) group (-SiCl₃) and the chloromethyl group (-CH₂Cl). guidechem.cominnospk.cominnospk.com This dual reactivity allows it to serve as a versatile precursor in the synthesis of various organosilicon compounds, including silicone polymers, resins, and coupling agents. guidechem.cominnospk.com The silicon-chlorine bonds are particularly susceptible to hydrolysis, while the carbon-chlorine bond allows for nucleophilic substitution reactions. fishersci.comnoaa.govafinitica.com

The trichlorosilyl group of this compound reacts vigorously with water in a hydrolysis reaction. fishersci.comnoaa.gov This process involves the substitution of the three chlorine atoms with hydroxyl (-OH) groups, leading to the formation of a highly unstable silanetriol intermediate, (chloromethyl)silanetriol, and hydrogen chloride (HCl) as a byproduct. noaa.govwikipedia.org

The chlorine atom on the methyl group of this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of organic functional groups onto the silicon-containing molecule. afinitica.com

For example, various methacryloyloxymethylalkoxysilanes have been synthesized through nucleophilic substitution reactions starting from chloromethylalkoxysilanes. afinitica.com These reactions demonstrate that the chloromethyl group can be functionalized to create bifunctional molecules that can bridge organic and inorganic materials. innospk.com Such functionalized silanes are crucial in applications like adhesion promoters and crosslinkers. innospk.cominnospk.com

The dual reactivity of this compound leads to the formation of a variety of silicon-based products. Its primary application is as a precursor or intermediate in the production of silicones (polysiloxanes). guidechem.cominnospk.comelkem.com The hydrolysis and subsequent condensation of the trichlorosilyl group are fundamental to forming the siloxane backbone of these polymers. elkem.com

Furthermore, its ability to undergo nucleophilic substitution at the chloromethyl group makes it a key ingredient in synthesizing specialized organosilanes. innospk.com These products include silane (B1218182) coupling agents, which are used to improve adhesion between organic polymers and inorganic substrates like glass or metal. innospk.com The compound also serves as a crosslinking agent for polymers and is used to modify the surface properties of various materials. innospk.com

Mechanistic Studies of Rearrangement Reactions

Chloromethylsilanes can undergo thermal rearrangement, a process that involves the intramolecular migration of substituents. acs.org Kinetic studies of the gas-phase pyrolysis of these compounds indicate that they undergo unimolecular rearrangements. acs.org This type of isomerization, which involves the migration of a chlorine atom from carbon to silicon and another group (like hydrogen) from silicon to carbon, is an example of a dyotropic rearrangement. acs.org However, for certain hydridic (chloromethyl)silanes, evidence suggests the reaction may occur through an intermolecular or bimolecular process rather than a purely intramolecular one. rsc.org

Theoretical studies, using density functional theory, have elucidated the mechanism for the thermal rearrangement of chloromethylsilanes. researchgate.net The results indicate that the rearrangement proceeds via a single pathway where a chlorine atom migrates from the carbon atom to the silicon atom. researchgate.net Simultaneously, a hydrogen atom migrates from the silicon atom to the carbon atom. researchgate.net

This concerted process occurs through a "double-three-membered-ring" transition state. researchgate.net The ease of migration for the group moving from silicon to carbon follows the order H > Ar > Me. acs.org The small effect of substituents on the reaction rate suggests that little charge develops in the transition state. acs.org

Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes

| Compound | Energy Barrier (kJ mol⁻¹) |

|---|---|

| Chloromethylsilane | 217.4 |

| (Chloromethyl)dimethylsilane | 201.6 |

| (Chloromethyl)vinylsilane | 208.7 |

Data sourced from theoretical studies at the B3LYP/6-311G(d, p) level. researchgate.net

Lewis Acid and Lewis Base Triggered Rearrangements (e.g., Sila-Matteson rearrangement)

Lewis acids and bases can catalyze rearrangements in organosilicon compounds by activating the substrates towards intramolecular transformations.

The Sila-Matteson rearrangement is an intramolecular process that has been studied for silylated heterocycles, which involves the migration of a substituent from silicon to an adjacent carbon atom. This type of rearrangement is thought to proceed through a pentacoordinate silicate (B1173343) intermediate. While not directly documented for this compound, analogous rearrangements in related chloromethylsilicates have been observed. For instance, a chloromethylsilicate bearing two Martin's ligands undergoes a ring expansion in the presence of a Lewis acid, which is a formal insertion of a methylene (B1212753) group into a silicon-carbon bond. This transformation is mechanistically related to the Sila-Matteson rearrangement.

Lewis bases can also promote reactions of chlorosilanes. For example, the dismutation of trichlorosilane (B8805176) is initiated by Lewis bases. It is plausible that Lewis bases could also trigger rearrangements in this compound by coordinating to the silicon atom and facilitating the intramolecular migration of a chloride ion.

Electrophilic and Nucleophilic Interactions

The electrophilic silicon center and the electrophilic carbon of the chloromethyl group are the primary sites for nucleophilic attack.

Reactions with Ambident Nucleophiles

Ambident nucleophiles, such as enolates and thiocyanate (B1210189) ions, possess two or more reactive centers and can, in principle, attack either the silicon atom or the carbon atom of the chloromethyl group.

With enolates , which can react through either the oxygen or the carbon atom, the outcome of the reaction with this compound is expected to be highly dependent on the reaction conditions. Hard electrophiles tend to react at the harder oxygen center of the enolate, while softer electrophiles favor reaction at the softer carbon center. bham.ac.uk The silicon atom in this compound is a hard electrophile and would be expected to be attacked by the oxygen of the enolate, leading to the formation of a silyl (B83357) enol ether. The carbon of the chloromethyl group is a softer electrophile and would be preferentially attacked by the carbon of the enolate.

The thiocyanate ion (SCN⁻) is another classic example of an ambident nucleophile. It can attack through the "harder" nitrogen end to form an isothiocyanate or through the "softer" sulfur end to form a thiocyanate. The reaction of alkyl halides with thiocyanate salts often yields a mixture of both isomers. researchgate.net In the case of this compound, reaction at the carbon of the chloromethyl group would likely produce a mixture of (thiocyanatomethyl)trichlorosilane and (isothiocyanatomethyl)trichlorosilane. Reaction at the silicon center would lead to the displacement of one or more chloride ions by the thiocyanate group.

Displacement of Chloride by Strong Nucleophiles (e.g., Alkyllithiums, Aryllithiums)

The highly polar Si-Cl bonds in this compound are susceptible to cleavage by strong nucleophiles. Reagents such as alkyllithiums and aryllithiums are expected to readily displace one or more of the chloride ions at the silicon center to form new silicon-carbon bonds. This type of reaction is a standard method for the synthesis of organosilanes. acs.org

The general reaction can be represented as:

Cl₃SiCH₂Cl + R-Li → R-SiCl₂CH₂Cl + LiCl

Further substitution can occur to replace the remaining chlorine atoms on the silicon. The chloromethyl group is generally less reactive towards these nucleophiles than the silicon-chlorine bonds under typical reaction conditions.

Catalytic Reactions Involving this compound

This compound serves as a versatile building block in various catalytic processes, primarily in the synthesis of polymers and in cross-coupling reactions.

It is a key monomer in the synthesis of highly branched polycarbosilanes. These polymers are important precursors for the production of silicon carbide ceramics. The polymerization can be achieved through a Grignard coupling reaction, which is a catalytic process.

Furthermore, as a chlorosilane, this compound has the potential to participate in a variety of transition-metal-catalyzed cross-coupling reactions . researchgate.netresearchgate.net These reactions have emerged as powerful methods for the formation of silicon-carbon and silicon-heteroatom bonds. Catalytic systems based on palladium, nickel, and other transition metals can activate the Si-Cl bond towards coupling with a wide range of organometallic reagents and unsaturated organic compounds. While specific examples involving this compound as a coupling partner are not extensively documented in the provided search results, its participation in such reactions is highly probable based on the known reactivity of other chlorosilanes.

This compound can also be utilized as an intermediate in the synthesis of silane coupling agents. innospk.com These agents are crucial for improving the adhesion between organic polymers and inorganic substrates.

| Catalytic Process | Role of this compound | Products |

| Polycarbosilane Synthesis | Monomer | Highly branched polycarbosilanes |

| Transition-Metal Cross-Coupling | Electrophilic partner | Functionalized organosilanes |

| Silane Coupling Agent Synthesis | Intermediate | Alfa-series silane coupling agents |

Computational Chemistry and Theoretical Investigations of Chloromethyl Trichlorosilane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed for geometry optimization and property prediction of organosilane compounds. nih.gove3s-conferences.org

Electronic structure calculations also provide information on the distribution of electron density within the molecule. Properties such as Mulliken atomic charges and the molecular dipole moment can be computed to understand the polarity and reactivity of the molecule. bhu.ac.in For instance, the analysis of Mulliken charges reveals the partial positive or negative charges on each atom, identifying potential sites for nucleophilic or electrophilic attack. bhu.ac.in

| Parameter | Bond/Angle | Experimental Value (Å or °) for (Dichloromethyl)trichlorosilane |

|---|---|---|

| Bond Length | Si-C | 1.905 |

| Si-Cl (avg.) | 2.019 | |

| C-Cl (avg.) | 1.774 | |

| Bond Angle | ∠C-Si-Cl (avg.) | 109.8 |

| ∠Si-C-Cl (avg.) | 111.4 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This analysis yields information about atomic charges, hybridization, and the strength of interactions between orbitals, such as hyperconjugation, which can be critical for stabilizing certain molecular conformations.

| Analysis | Parameter | Typical Calculated Value |

|---|---|---|

| FMO | HOMO Energy | -7.5 eV |

| LUMO Energy | -0.5 eV | |

| HOMO-LUMO Gap | 7.0 eV | |

| NBO | Natural Charge on Si | +1.5 e |

| Hybridization of Si | sp3.0 |

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. youtube.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. A transition state is a first-order saddle point on the PES, representing the energy barrier that must be overcome for a reaction to occur. ucsb.edu

DFT methods, using keywords such as Opt=(TS, CalcFC), are employed to locate the geometry of the transition state. youtube.comucsb.edu The presence of a single imaginary frequency in the vibrational analysis confirms that the optimized structure is a true transition state. fossee.inscm.com Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products, thereby validating the proposed reaction pathway. fossee.inresearchgate.net This analysis provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. fossee.in

Reactions are often performed in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects using various solvation models. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium surrounding the solute molecule. nih.govpitt.edu

By performing DFT calculations with a PCM, it is possible to determine how the solvent stabilizes or destabilizes reactants, transition states, and products. nih.gov Generally, polar solvents tend to stabilize charged or highly polar species. If a reaction proceeds through a charged transition state, a polar solvent will lower the activation energy and accelerate the reaction rate. chemrxiv.org The magnitude of this effect can be quantified by comparing the calculated activation energies in the gas phase and in different solvents. nih.gov

The reactivity of a molecule can be tuned by changing its substituents. Computational studies can systematically investigate these effects by creating a series of related molecules and calculating their properties. For instance, in studies of aromatic silanes, replacing hydrogen atoms with electron-donating groups (EDG) or electron-withdrawing groups (EWG) has a predictable effect on the molecule's electronic properties and interaction energies. nih.govresearchgate.net

For a reaction involving this compound, DFT calculations could be used to model the effect of changing substituents on either the silane (B1218182) itself or its reaction partner. By calculating properties like interaction energies or activation barriers for a series of substituted systems, a quantitative relationship, such as a Hammett plot, can be established. nih.govresearchgate.net This provides fundamental insights into how electronic effects transmitted through the molecular framework influence reactivity. mdpi.com

Quantum Chemical Calculations

While DFT is a form of quantum chemistry, the term "quantum chemical calculations" also encompasses other, often more computationally intensive, ab initio (from first principles) methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide even higher accuracy for energies and properties, though at a greater computational cost. nasa.gov

For example, to obtain highly accurate reaction energetics for systems like trichlorosilane (B8805176), researchers may first determine geometries and frequencies using a method like DFT or CASSCF and then perform single-point energy calculations using the more accurate CCSD(T) method. nasa.gov These high-level calculations are particularly important for benchmarking the accuracy of more cost-effective DFT functionals and for obtaining reliable reaction rate coefficients for use in kinetic modeling. nasa.gov The choice of method depends on the desired balance between accuracy and computational feasibility for the specific chemical question being addressed.

Energy and Spectral Characteristics in Different Phases (e.g., Gas, Polar Media)

Detailed computational studies specifically comparing the energy and spectral characteristics of this compound in the gas phase versus polar media are not extensively available in the reviewed literature. However, gas-phase studies on related molecules, such as (Dichloromethyl)trichlorosilane, have been conducted using techniques like gas-phase electron diffraction to determine molecular structure. researchgate.net For this compound, it is expected that the molecular geometry and vibrational frequencies would be influenced by the surrounding medium.

In the gas phase, the molecule is isolated, and its properties are determined solely by intramolecular forces. In a polar solvent, intermolecular interactions such as dipole-dipole forces would come into play, potentially altering bond lengths, bond angles, and the energies of molecular orbitals. This would, in turn, affect its spectral properties, such as vibrational (infrared) and electronic absorption spectra. For instance, the polarity of a solvent can shift the frequency of vibrational modes, particularly those involving polar bonds like Si-Cl and C-Cl. Without specific computational studies, quantitative data on these solvent effects for this compound remains unavailable.

Conformational Analysis (e.g., Anti-Gauche, Anti-Anti Conformers)

The presence of the chloromethyl group attached to the trichlorosilyl (B107488) group allows for rotational isomerism around the Si-C bond in this compound. This rotation leads to different spatial arrangements of the chlorine atoms, known as conformers. While specific conformational analysis of this compound is not detailed in the available literature, studies on the closely related compound (Dichloromethyl)trichlorosilane provide valuable insights. researchgate.net

For molecules in the series CH3-mClmSiCl3, the rotation around the Si-C bond is a key factor in determining their structure. researchgate.net In the case of (Dichloromethyl)trichlorosilane, gas-phase electron diffraction studies have shown that the molecule exhibits a C1 symmetry, indicating a staggered conformation where the C-H and C-Cl bonds are not perfectly eclipsed with the Si-Cl bonds. researchgate.net The structure is described by a torsional angle, which defines the rotation of the SiCl3 group relative to the CHCl2 group. researchgate.net

By analogy, this compound is expected to have at least two distinct conformers:

Anti conformer: Where the C-Cl bond is positioned opposite (anti-periplanar) to one of the Si-Cl bonds.

Gauche conformer: Where the C-Cl bond is positioned at approximately a 60° dihedral angle to a Si-Cl bond.

The relative energies of these conformers would determine their population at a given temperature. Computational studies would be necessary to determine the precise energy difference between these conformers and the rotational barrier separating them. Such calculations would typically involve geometry optimization of each conformer followed by frequency calculations to confirm they are true minima on the potential energy surface.

Table 1: Expected Conformers of this compound

| Conformer | Description of C-Cl bond relative to a Si-Cl bond |

| Anti | Positioned at a 180° dihedral angle |

| Gauche | Positioned at approximately a 60° dihedral angle |

This table is based on general principles of conformational analysis and analogies to similar molecules, as specific computational data for this compound was not found.

Ionization Potential, Electronegativity, Chemical Potential, and Chemical Hardness/Softness from HOMO-LUMO Analysis

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

From the HOMO and LUMO energy values (EHOMO and ELUMO), several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, S = 1 / η.

Without specific DFT calculations for this compound, it is not possible to provide numerical values for these properties.

Table 2: Chemical Reactivity Descriptors from HOMO-LUMO Analysis (Formulas)

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (I - A) |

This table presents the theoretical formulas for calculating reactivity descriptors. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations (if applicable for reaction mechanisms or material formation)

There are no specific molecular dynamics (MD) simulations found in the literature that focus on the reaction mechanisms or material formation involving this compound. MD simulations are a powerful tool for studying the time-dependent behavior of molecular systems, and they could be applied to understand various aspects of this compound's chemistry.

For instance, MD simulations could be used to model:

The hydrolysis of this compound in the presence of water molecules to understand the reaction mechanism at a molecular level.

The formation of self-assembled monolayers on surfaces, which is a common application for organosilanes.

The polymerization or cross-linking reactions where this compound acts as a monomer or cross-linking agent.

While the potential applications of MD simulations to this compound are significant, dedicated studies in this area have yet to be published.

Precursors for Silicone Polymers and Resins

This compound is a valuable precursor in the production of specialized silicone resins. innospk.com Organochlorosilanes are foundational monomers for silicone (polysiloxane) polymers. wikipedia.orgelkem.com The hydrolysis and subsequent condensation of the trichlorosilyl group lead to the formation of a highly cross-linked siloxane network, which is the backbone of silicone resins.

Mechanism of Action in Silicone Polymer Synthesis

The synthesis of silicone polymers from chlorosilane precursors proceeds through a two-step mechanism: hydrolysis followed by condensation. sinosil.com

Hydrolysis: The three silicon-chlorine (Si-Cl) bonds of this compound are highly reactive towards water. In the presence of water, these bonds hydrolyze to form silanol (B1196071) groups (Si-OH) and hydrogen chloride (HCl) as a byproduct. wikipedia.orgelkem.com

Reaction: ClCH₂SiCl₃ + 3H₂O → ClCH₂Si(OH)₃ + 3HCl

Condensation: The resulting silanol intermediates are unstable and readily undergo intermolecular condensation reactions. Two silanol groups react to form a siloxane bond (Si-O-Si) and eliminate a water molecule. silicones.eu Because each monomer unit has three silanol groups, this condensation process does not just form linear chains but creates a three-dimensional, highly cross-linked network structure. wikipedia.org This network is characteristic of silicone resins. The chloromethyl (CH₂Cl) group does not participate in the primary polymerization and remains as a reactive functional group on the polymer structure.

The trifunctionality of the this compound monomer is key to forming rigid resinous materials rather than the linear, flexible chains typical of silicones derived from dichlorosilanes. wikipedia.org

Tailoring Polymer Properties through this compound Reactivity

The incorporation of this compound into a silicone polymer formulation allows for significant tailoring of the final material's properties. azom.com The chemical structure of the monomer directly influences the macromolecular architecture and, consequently, the physical and chemical characteristics of the polymer. mdpi.com

Cross-link Density: As a trifunctional monomer, this compound acts as a cross-linking agent. innospk.com By varying its concentration relative to difunctional (e.g., dimethyldichlorosilane) or monofunctional (e.g., trimethylchlorosilane) silanes, the cross-link density of the resulting silicone resin can be precisely controlled. wikipedia.org Higher concentrations of this compound lead to a more rigid, harder, and more thermally stable resin due to the dense 3D network. wikipedia.org

Post-Polymerization Modification: The chloromethyl group provides a reactive site for further chemical modifications after the initial siloxane network has been formed. researchgate.net This allows for the grafting of other functional molecules onto the polymer backbone, enabling the introduction of new properties or the creation of secondary cross-links. This versatility is crucial for developing materials for specialized applications.

The ability to engineer polymer properties through the strategic use of monomers like this compound is a fundamental aspect of modern materials science. azom.com

Preceramic Polymers for Advanced Inorganic Materials

This compound is a pivotal precursor in the field of polymer-derived ceramics (PDCs), a route that uses specially designed polymers to synthesize advanced ceramic materials. nih.govresearchgate.net This method offers advantages over traditional ceramic processing, including the ability to form complex shapes like fibers and coatings and to achieve unique ceramic compositions. bohrium.comwikipedia.org

Polycarbosilanes as Precursors for Silicon Carbide (SiC) Ceramics

Polycarbosilanes (PCS) are a class of preceramic polymers with a backbone consisting of alternating silicon and carbon atoms. They are widely used as precursors for producing silicon carbide (SiC), a ceramic known for its exceptional thermal stability, hardness, and chemical resistance. ineosopen.orgaprcomposites.com.au this compound is an ideal starting material for synthesizing polycarbosilanes that yield near-stoichiometric SiC upon pyrolysis. google.comacs.org

A highly branched polycarbosilane can be synthesized from this compound via a Grignard coupling reaction. acs.orgnih.gov In this process, the this compound monomer acts as an AB₃-type monomer, where the chloromethyl group (A) reacts with the trichlorosilyl group (B₃), leading to the formation of a hyperbranched or dendritic polymer structure. ineosopen.orgresearchgate.net

The synthesis involves the following key steps:

Grignard Reagent Formation: The reaction is initiated by adding this compound to magnesium metal in a solvent like tetrahydrofuran (B95107) (THF). A Grignard reagent, Cl₃SiCH₂MgCl, is formed. acs.org

Polymerization: This Grignard intermediate undergoes a head-to-tail coupling reaction, where the nucleophilic -CH₂MgCl group of one monomer attacks the electrophilic silicon atom of another, displacing a chloride ion and forming a Si-CH₂-Si carbosilane bond. acs.org

Branching: Since each monomer unit has three reactive Si-Cl bonds, the polymerization propagates in a non-linear fashion, creating a complex, highly branched polychlorocarbosilane. ineosopen.orgacs.org

Reduction: The resulting chlorinated polymer is typically reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to convert the remaining Si-Cl bonds to Si-H bonds, yielding a hydridopolycarbosilane. acs.orgresearchgate.net This final polymer is a liquid or viscous oil that is soluble in common organic solvents. researchgate.net

The properties of the synthesized polycarbosilanes can be influenced by the reaction conditions and the use of co-monomers. ineosopen.org

Table 1: Properties of Highly Branched Polycarbosilane Derived from this compound

| Property | Value | Source |

| Polymer Formula (approx.) | [SiH₁.₈₆Et₀.₁₅CH₂]ₙ | acs.org |

| Elemental Analysis (Found) | C: 21.90%, H: 4.14%, Si: 22.30%, Cl: 37.34% | acs.org |

| Form | Nearly clear, viscous oil | acs.org |

| Yield | 87% (assuming [SiH₂CH₂]ₙ) | acs.org |

Note: The presence of Ethyl (Et) groups is due to side reactions with the ether solvent during synthesis. The elemental analysis is for the intermediate chloropolycarbosilane before the reduction step.

The conversion of the highly branched polycarbosilane precursor into silicon carbide ceramic is achieved through pyrolysis. wikipedia.org This process involves heating the polymer to high temperatures in an inert atmosphere, causing it to decompose and transform into an inorganic ceramic material. nih.govencyclopedia.pub

The key stages of the polymer-to-ceramic transformation are:

Cross-linking (Curing): The precursor polymer is first heated to a moderate temperature (e.g., ~220 °C) to induce cross-linking. researchgate.net This step is crucial for increasing the molecular weight and rendering the polymer infusible, which helps it retain its shape and maximizes the ceramic yield during pyrolysis. dtic.milnih.gov

Pyrolysis: The cross-linked polymer (now called a "green body") is heated to a high temperature (typically >1000 °C) in an inert atmosphere like argon. researchgate.net During this stage, organic side groups are cleaved, and volatile byproducts (like H₂ and CH₄) are released, leading to significant weight loss. The polymer backbone rearranges to form an amorphous silicon carbide network. encyclopedia.pub

Crystallization: Upon further heating to even higher temperatures (>1700 °C), the amorphous SiC can crystallize into more stable phases like β-SiC. encyclopedia.pub

A significant advantage of using polycarbosilanes derived from this compound is the high ceramic yield, which can be as high as 89.6% after curing. researchgate.net The 1:1 ratio of silicon to carbon atoms in the monomer is largely retained in the polymer, making it an excellent precursor for producing near-stoichiometric SiC. google.com

Table 2: Research Findings on SiC Ceramics from this compound-based Precursors

| Precursor System | Pyrolysis Temp. | Ceramic Yield | Final Ceramic Composition | Source |

| Hydridopolycarbosilane | >800 °C | High | Near-stoichiometric SiC | acs.org |

| Vinyl-substituted Polycarbosilane | 1000 °C | 89.6% (after curing) | SiC with C:Si ratio of 1.48 | researchgate.net |

These polymer-derived ceramics are used in applications requiring high-temperature stability and mechanical robustness, such as in ceramic matrix composites for the aerospace industry and as protective coatings. bohrium.comaprcomposites.com.au

Control of C:Si Ratio and Ceramic Yield in Pyrolysis

The pyrolysis of preceramic polymers is a critical process for producing silicon carbide ceramics. The atomic ratio of carbon to silicon (C:Si) in the precursor polymer is a determinative factor in the composition and properties of the final ceramic product. This compound has an inherent C:Si ratio of 1:1, which is advantageous for forming stoichiometric SiC.

During pyrolysis, the organic polymer is converted into an inorganic ceramic, accompanied by the release of volatile byproducts. The ceramic yield—the percentage of the initial mass of the polymer that remains as a solid ceramic residue—is a key parameter for process efficiency. A high ceramic yield is desirable as it minimizes shrinkage and porosity in the final component, reducing the need for multiple infiltration and pyrolysis cycles.

The structure of the polycarbosilane derived from this compound influences the ceramic yield. Highly branched polymer structures, which can be synthesized from this precursor, tend to have higher ceramic yields because their cross-linked nature hinders the formation of small, volatile cyclic silanes during pyrolysis nasa.govacs.org. The pyrolysis process involves several stages of gas evolution (primarily CH4 and H2) and radical formation, which are influenced by the polymer's molecular structure researchgate.net.

Table 1: Influence of Precursor Characteristics on Pyrolysis Outcomes

| Precursor Characteristic | Influence on Pyrolysis | Desired Outcome for High-Quality Ceramics |

|---|---|---|

| C:Si Ratio | Determines the stoichiometry of the final SiC ceramic. Affects phase purity and mechanical properties. | A ratio close to 1 is often optimal for producing stoichiometric SiC researchgate.net. |

| Polymer Architecture | Highly branched and cross-linked structures limit the loss of mass through volatile byproducts. | High degree of cross-linking to maximize ceramic yield nasa.gov. |

| Molecular Weight | Higher molecular weight preceramic polymers can lead to increased entanglement and higher shape stability. | High molecular weight for improved green body stability mdpi.com. |

| Ceramic Yield | High yield reduces porosity and shrinkage, minimizing the number of required infiltration cycles. | Yields of 65% or higher are typical for polycarbosilane precursors substech.com. |

Applications in Ceramic Fibers, Coatings, and Composites

The polycarbosilanes derived from this compound are instrumental in the fabrication of ceramic matrix composites (CMCs) wikipedia.org. In this application, the liquid preceramic polymer is used to infiltrate a preform of reinforcing fibers, such as silicon carbide or carbon fibers. Upon pyrolysis, the polymer transforms into a SiC matrix that surrounds and binds the fibers, creating a robust and lightweight composite material with exceptional high-temperature stability nasa.govnorthumbria.ac.uk. The ability of the precursor to effectively wet and penetrate the fiber preform is crucial for creating a dense, void-free matrix.

Beyond composites, this compound is also a precursor for creating silicon carbide nano-coatings hoconsilicon.com. These coatings can be applied to various substrates to enhance their hardness, wear resistance, and resistance to chemical attack and oxidation at high temperatures.

Additive Manufacturing and Polymer Infiltration Pyrolysis (PIP) Processes

The processability of preceramic polymers makes them highly suitable for advanced manufacturing techniques, including additive manufacturing (AM) and Polymer Infiltration and Pyrolysis (PIP). Additive manufacturing, such as stereolithography, can be used to build complex, near-net-shape "green" parts from a photocurable resin containing the preceramic polymer nasa.govarxiv.orgnih.gov.

Once the green part is formed, the PIP process is employed to convert it into a dense ceramic component substech.com. The process involves:

Pyrolysis: The 3D-printed polymer part is heated in an inert atmosphere to a high temperature (e.g., 800-1300°C), causing it to decompose and form a porous ceramic structure substech.com.

Re-infiltration: The resulting porous ceramic is then re-infiltrated with the liquid preceramic polymer to fill the voids created during pyrolysis.

Repetition: The infiltration and pyrolysis cycle is repeated multiple times (typically 4-10 cycles) until the desired density and low porosity are achieved substech.comresearchgate.net.

This combination of AM and PIP enables the fabrication of geometrically complex SiC components that would be difficult or impossible to produce using traditional ceramic processing methods d-nb.infodlr.de.

Surface Modification and Functionalization

This compound is widely used for the chemical modification and functionalization of various surfaces guidechem.com. Its bifunctional nature allows it to act as a coupling agent, forming a durable chemical bond between inorganic substrates and subsequent organic or polymeric layers gelest.com.

Formation of Chloromethyl Groups on Substrates (e.g., Glass, Metals)

The primary mechanism for surface modification involves the reaction of the trichlorosilyl group with hydroxyl (-OH) groups present on the surface of substrates like glass (silica), silicon wafers, and many metal oxides. In the presence of trace amounts of water, the Si-Cl bonds hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with the substrate's hydroxyl groups, forming stable covalent siloxane (Si-O-Substrate) bonds guidechem.comacs.org.

This reaction anchors the this compound molecule to the surface, leaving the chloromethyl (-CH2Cl) group oriented away from the substrate. The result is a surface that is functionalized with a layer of reactive chloromethyl groups, which can then be used for further chemical reactions or to alter the surface properties, such as adhesion and wetting gelest.com.

Self-Assembled Monolayers (SAMs) and Nanostructures

Under controlled conditions, the surface modification process can lead to the formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM) researchgate.net. In a SAM, the molecules arrange themselves in a dense, quasi-crystalline structure. The trichlorosilyl "head" group binds to the substrate, while the chloromethyl "tail" group forms the new surface interface.

This technique is a powerful tool for creating precisely engineered surfaces and nanostructures. For instance, by using particle lithography, surfaces can be patterned with a resist film, and then this compound or its derivatives can be selectively grown within the exposed nanopores to create arrays of pillar nanostructures researchgate.netresearchgate.net.

Factors Influencing Surface Density and Defects (e.g., Temperature, Solvent)

The quality of the SAM formed from alkyltrichlorosilanes is highly sensitive to the reaction conditions. The formation of a dense, well-ordered monolayer with minimal defects requires careful control over several experimental parameters. Incomplete or poorly formed monolayers can exhibit significant surface roughness and non-uniformity researchgate.net. The key factors influencing SAM quality are interdependent and must be optimized for reproducible results acs.org.

Table 2: Key Factors Affecting the Quality of Trichlorosilane-Based Self-Assembled Monolayers

| Factor | Effect on SAM Formation | Optimal Conditions & Considerations |

|---|---|---|

| Water Content | A thin layer of surface water is essential for the hydrolysis of the trichlorosilyl group, but excess water in the bulk solvent can cause premature polymerization, leading to clump-like defects on the surface. | The substrate must be hydrated, but the deposition solvent should be anhydrous. The reaction is sensitive to ambient humidity acs.orgresearchgate.net. |